3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
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Overview
Description
3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also features a 4-fluorobenzyl group and a propanoic acid moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps:
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Formation of the Chromen-2-one Core: : The initial step involves the synthesis of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
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Introduction of the 4-Fluorobenzyl Group: : The chromen-2-one intermediate is then subjected to an etherification reaction with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate to introduce the 4-fluorobenzyl group.
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Attachment of the Propanoic Acid Moiety: : The final step involves the introduction of the propanoic acid group. This can be done through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the chromen-2-one core, leading to the formation of carboxylic acids or aldehydes.
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Reduction: : Reduction reactions can target the carbonyl group in the chromen-2-one structure, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has shown potential in biological studies due to its structural similarity to naturally occurring flavonoids, which are known for their antioxidant and anti-inflammatory properties. It is being investigated for its ability to modulate biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound is being explored for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and inflammatory diseases.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable component in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
- 3-{7-[(4-methylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
- 3-{7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
Uniqueness
The presence of the 4-fluorobenzyl group in 3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid imparts unique electronic properties to the molecule, influencing its reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and its ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
3-[7-[(4-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO5/c1-12-16-7-9-18(26-11-14-3-5-15(22)6-4-14)13(2)20(16)27-21(25)17(12)8-10-19(23)24/h3-7,9H,8,10-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVRSTGRRZRWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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